molecular formula C14H23NO2S B5784859 N,N-Diethyl-2,3,5,6-tetramethyl-benzenesulfonamide

N,N-Diethyl-2,3,5,6-tetramethyl-benzenesulfonamide

Cat. No.: B5784859
M. Wt: 269.40 g/mol
InChI Key: YZZZCLHGFMKUPK-UHFFFAOYSA-N
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Description

N,N-Diethyl-2,3,5,6-tetramethyl-benzenesulfonamide is a chemical compound known for its diverse applications in various fields. It is a sulfonamide derivative, characterized by the presence of a sulfonamide group attached to a benzene ring with diethyl and tetramethyl substituents. This compound is primarily used in research and industrial applications due to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N,N-Diethyl-2,3,5,6-tetramethyl-benzenesulfonamide typically involves the reaction of sulfonamide precursors with alkylating or acylating agents. For instance, azido-substituted sulfonamides and alkynes can be used to synthesize novel benzenesulfonamide derivatives.

Industrial Production Methods: Industrial production of this compound often involves large-scale reactions under controlled conditions to ensure high yield and purity. The use of catalytic processes, such as copper-based metal-organic frameworks, has been reported to promote oxidative couplings, resulting in efficient synthesis of amides .

Chemical Reactions Analysis

Types of Reactions: N,N-Diethyl-2,3,5,6-tetramethyl-benzenesulfonamide undergoes various chemical reactions, including alkylation, acylation, and hydrolysis. The reactivity of this compound is significantly influenced by the nature of the substituents attached to the sulfonamide nitrogen and the aromatic ring.

Common Reagents and Conditions: Common reagents used in these reactions include alkylating agents, acylating agents, and hydrolyzing agents. Reaction conditions often involve the use of solvents and catalysts to facilitate the desired transformations.

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, alkylation reactions may yield N-alkyl derivatives, while acylation reactions can produce N-acyl derivatives.

Scientific Research Applications

N,N-Diethyl-2,3,5,6-tetramethyl-benzenesulfonamide has a wide range of applications in scientific research, including:

    Chemistry: Used as a reagent in organic synthesis to introduce sulfonamide groups into target molecules.

    Biology: Studied for its potential interactions with biological targets, providing insights into its inhibitory activity.

    Medicine: Investigated for its potential use in developing new therapeutic agents due to its unique chemical properties.

    Industry: Employed in the production of various industrial chemicals and materials.

Mechanism of Action

Comparison with Other Similar Compounds: N,N-Diethyl-2,3,5,6-tetramethyl-benzenesulfonamide can be compared with other sulfonamide derivatives, such as N,N-Diethyl-3-methylbenzamide and other benzenesulfonamide derivatives . These compounds share similar structural features but differ in their substituents, leading to variations in their chemical properties and applications.

Comparison with Similar Compounds

  • N,N-Diethyl-3-methylbenzamide
  • Other benzenesulfonamide derivatives

Properties

IUPAC Name

N,N-diethyl-2,3,5,6-tetramethylbenzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H23NO2S/c1-7-15(8-2)18(16,17)14-12(5)10(3)9-11(4)13(14)6/h9H,7-8H2,1-6H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YZZZCLHGFMKUPK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN(CC)S(=O)(=O)C1=C(C(=CC(=C1C)C)C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H23NO2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

269.40 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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